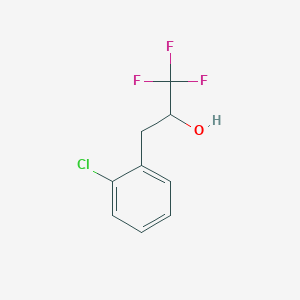

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Description

Properties

Molecular Formula |

C9H8ClF3O |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H8ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |

InChI Key |

HORWDZFWNBBEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(F)(F)F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one.

Reduction: 3-(2-Chlorophenyl)-1,1,1-trifluoropropane.

Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as GABA receptors. These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Trifluoropropanol Derivatives with Varied Aromatic Substitutions

2-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol

- Molecular Formula : C₉H₇ClF₄O

- Key Features : Substituted with 2-chloro-3-fluorophenyl , this compound has an additional fluorine atom compared to the target molecule. The increased halogenation likely enhances its lipophilicity and metabolic stability. It is available with ≥95% purity (CAS: 2918955-46-9) and has a higher molecular weight (242.60 g/mol) due to the extra fluorine .

(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol

- Molecular Formula : C₂₄H₂₁ClF₇N₃O₃

- Key Features: This complex derivative includes a pyrimidinyl ether and tetrafluoroethoxybenzyl groups. The trifluoropropanol moiety is retained, but the extended structure implies enzyme-binding capabilities (e.g., glycogen phosphorylase inhibition, as seen in ). Its molecular weight (567.88 g/mol) and chiral center make it suitable for targeted drug design .

3-(3-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol

- Molecular Formula : C₁₆H₁₅F₃O₂

- This substitution may improve binding to hydrophobic enzyme pockets compared to the 2-chlorophenyl group in the target compound .

Halogenated Propanols with Modified Functional Groups

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol

- Molecular Formula : C₉H₈ClFO

- Key Features: Replaces the trifluoropropanol chain with a cyclopropane ring, introducing ring strain and altering stereochemistry. The hydroxyl group on the cyclopropane may enhance hydrogen-bonding interactions. Molecular weight: 186.61 g/mol .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₂F₃N

- Key Features : Substitutes the hydroxyl group with an amine , forming a hydrochloride salt. This modification increases water solubility and basicity, making it suitable for ionic interactions in biological systems .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Halogenation and Substitution Patterns

1-Chloro-3-(3-chlorophenyl)propan-2-one

- Molecular Formula : C₉H₈Cl₂O

- Key Features: Contains two chlorine atoms and a ketone group. Boiling point: 90–93°C at 0.22–0.25 Torr .

1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₀H₁₂ClFO

- Key Features: Meta- and para-halogenation (3-Cl, 5-F) on the phenyl ring alters electronic distribution. The methyl group on propanol may enhance stability via steric protection .

Q & A

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol?

The synthesis typically involves a multi-step approach:

- Step 1 : Friedel-Crafts acylation of 2-chlorobenzene with trifluoroacetyl chloride to form 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone .

- Step 2 : Reduction of the ketone intermediate using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) to yield the secondary alcohol .

- Key Considerations : Solvent choice (e.g., THF or ethanol) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or halogen displacement.

| Intermediate | Reagent/Conditions | Yield (%) |

|---|---|---|

| Trifluoro-propanone | AlCl₃, CH₂Cl₂, 0°C | 65–75 |

| Final Alcohol | NaBH₄, EtOH, 25°C | 80–85 |

Q. How is the structure of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol characterized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for hydroxyl; δ 7.3–7.8 ppm for aromatic protons) and ¹⁹F NMR (δ -75 to -80 ppm for CF₃) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 224.6 (C₉H₈ClF₃O⁺) with fragmentation patterns confirming the chlorophenyl and trifluoromethyl groups .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for chiral derivatives .

Advanced Research Questions

Q. How does the position of the chlorine substituent influence the compound’s reactivity and biological activity?

Comparative studies with 3-chlorophenyl analogs reveal:

- Steric Effects : The ortho-chloro group (2-position) increases steric hindrance, reducing nucleophilic substitution rates by ~40% compared to para-substituted analogs .

- Electronic Effects : Electron-withdrawing chlorine enhances the acidity of the hydroxyl group (pKa ~10.5 vs. ~12.0 for non-chlorinated analogs), facilitating esterification or etherification reactions .

- Biological Impact : The 2-chloro configuration improves lipid solubility (logP ~2.8), enhancing membrane permeability in cellular assays .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., CETP in lipid metabolism studies), identifying key interactions such as hydrogen bonding with Ser230 or hydrophobic contacts with the trifluoromethyl group .

- MD Simulations : 100-ns simulations assess stability in binding pockets, with RMSD values <2.0 Å indicating strong target engagement .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with inhibitory potency (IC₅₀) to guide structural optimization .

Q. What are the challenges in achieving stereoselective synthesis of chiral derivatives?

- Chiral Catalysts : Use of (R)-BINAP or Ru-complexes for asymmetric hydrogenation can achieve enantiomeric excess (ee) >90%, but competing pathways may reduce yield by 15–20% .

- Resolution Techniques : Chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution (lipase-mediated acetylation) are employed to separate enantiomers .

- Analytical Validation : Polarimetry and chiral HPLC are critical for confirming ee, with retention times varying by 1–2 minutes between enantiomers .

Data Contradictions and Resolution

- Synthetic Yields : BenchChem reports higher yields (80–90%) for similar compounds, but peer-reviewed studies suggest 65–75% under optimized conditions. Cross-validate with PubChem or EPA DSSTox data .

- Biological Activity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for CETP inhibition) may arise from assay conditions (e.g., buffer pH or temperature). Standardize protocols using reference inhibitors .

Methodological Recommendations

- Reaction Optimization : Screen solvents (e.g., DCM vs. toluene) and catalysts (e.g., Pd/C vs. Raney Ni) using design-of-experiment (DoE) approaches.

- In Vitro Assays : Prioritize cell lines with high expression of target proteins (e.g., HepG2 for metabolic studies) and include negative controls (e.g., trifluoropropanol analogs without chloro substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.